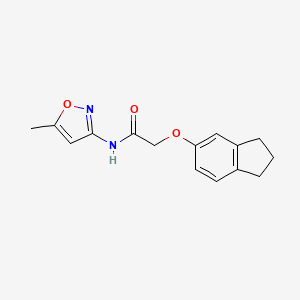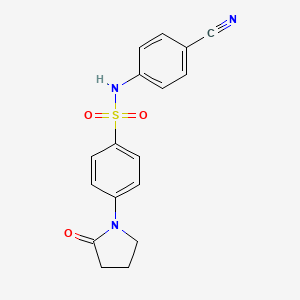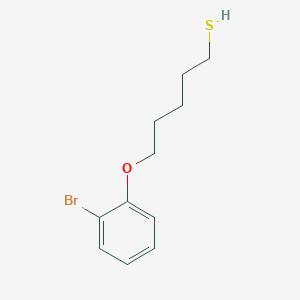![molecular formula C17H11Cl2NO4S B4964672 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4964672.png)
5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid, also known as DCID, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a member of the family of Schiff base compounds and has been extensively studied for its applications in the field of medicine and biochemistry.
Wirkmechanismus
The mechanism of action of 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid is not fully understood. However, it has been suggested that 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid has been shown to exhibit potent antioxidant and anti-inflammatory activities. It has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid has also been shown to induce apoptosis in cancer cells. In addition, 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid in lab experiments is its potent antioxidant and anti-inflammatory activities. This makes it a useful tool for studying the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid is its low solubility in water, which can make it difficult to work with in some experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid. One area of research could be focused on improving the solubility of 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid in water to make it more accessible for use in experimental setups. Another area of research could be focused on studying the potential of 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid as a therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Further studies could also be conducted to elucidate the mechanism of action of 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid and its effects on various biochemical pathways.
Synthesemethoden
5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid can be synthesized through a simple reaction between 3,5-dichloro-2-hydroxybenzaldehyde and 1-naphthalenesulfonic acid hydrazide. The reaction is carried out in the presence of a catalyst such as acetic acid and under reflux conditions. The product is obtained as a yellow crystalline solid with a melting point of 250-252°C.
Wissenschaftliche Forschungsanwendungen
5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid has been extensively studied for its applications in the field of medicine and biochemistry. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. 5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid has been used in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
5-[(3,5-dichloro-2-hydroxyphenyl)methylideneamino]naphthalene-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4S/c18-11-7-10(17(21)14(19)8-11)9-20-15-5-1-4-13-12(15)3-2-6-16(13)25(22,23)24/h1-9,21H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJJQQUDIQHANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)N=CC3=C(C(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dichloro-2-hydroxybenzylideneamino)naphthalene-1-sulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(1,3-benzodioxol-5-yl)-4,10-dihydro-1H,3H-furo[3,4-c][1,5]benzothiazepin-1-one](/img/structure/B4964594.png)
![4-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenol](/img/structure/B4964598.png)
![N-{2-(4-bromophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B4964606.png)
![2-methoxy-N'-[oxo(1-piperidinyl)acetyl]benzohydrazide](/img/structure/B4964610.png)
![dimethyl 2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4964614.png)
![N-(2-chloro-3-pyridinyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4964630.png)

![N-(3-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4964642.png)

![N~2~-cyclohexyl-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B4964665.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)

![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4964680.png)
![2-chloro-N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4964683.png)